molecular formula C8H19N3 B3235250 N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine CAS No. 1353998-22-7

N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine

Cat. No.: B3235250
CAS No.: 1353998-22-7
M. Wt: 157.26 g/mol
InChI Key: OIXQSAZRZSGQIN-QMMMGPOBSA-N
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Description

N¹-Methyl-N¹-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine (CAS: 1241386-61-7) is a tertiary amine with a molecular weight of 157.26 g/mol and the molecular formula C₈H₁₉N₃ . Its structure features a chiral (S)-configured pyrrolidine ring substituted with a methyl group at the 3-position, linked to an ethane-1,2-diamine backbone where the N¹ atom is additionally methylated. Its synthesis likely parallels methods for related ethane-1,2-diamine derivatives, such as Schiff base condensation or coordination with metal ions, as seen in platinum(II) complexes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-methyl-N'-[(3S)-1-methylpyrrolidin-3-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10-5-3-8(7-10)11(2)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQSAZRZSGQIN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-Methyl-N1-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine, also known as a specific derivative of pyrrolidine-based compounds, has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • IUPAC Name: N1-Methyl-N1-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
  • Molecular Formula: C8H18N2
  • Molecular Weight: 158.25 g/mol
  • CAS Number: 1354015-46-5

Physical Properties

PropertyValue
Boiling Point329.9 ± 37.0 °C (Predicted)
Density1.06 ± 0.1 g/cm³ (Predicted)
pKa9.60 ± 0.10 (Predicted)

The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems. It is believed to act as a modulator of dopamine receptors, particularly the D(3) subtype, which is implicated in various neuropsychiatric disorders. Studies indicate that structural modifications at the amine nitrogen can significantly influence binding affinity and selectivity towards these receptors .

Pharmacological Effects

  • Dopamine Receptor Modulation : The compound has shown potential as a selective dopamine D(3) receptor antagonist, which may provide therapeutic benefits in conditions such as schizophrenia and addiction .
  • Neuroprotective Properties : Preliminary studies suggest that it may possess neuroprotective effects, potentially reducing cytotoxicity in neuronal cells under certain concentrations .
  • Cytotoxicity Studies : In vitro assays have indicated low cytotoxicity levels with calculated IC50 values around 368.2 mg/L for rat brain striatum primary neurons and 403.1 mg/L for human primary healthy hepatocytes .

Study on Neurotoxicity

A study involving the administration of N1-Methyl-N1-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine demonstrated that single oral doses (10 mg/kg) were well tolerated in rats without significant adverse effects observed over a five-day period at higher doses (30 mg/kg) .

Antipsychotic Potential

Another research highlighted the compound's potential in animal models as a treatment for psychosis-related symptoms, showcasing its ability to modulate dopaminergic pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N¹-Methyl-N¹-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine can be contextualized by comparing it to analogous ethane-1,2-diamine derivatives. Key variations include substituents on the pyrrolidine/piperidine rings, N¹ alkyl/aryl groups, and stereochemistry.

Substituents on the Pyrrolidine/Piperidine Ring

  • Ring Size and Flexibility: The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered) in (S)-N¹-Isopropyl-N¹-(1-methylpiperidin-3-yl)ethane-1,2-diamine (CAS: 1354015-78-3). Substituent Position: The (S)-1-methyl group on pyrrolidine in the target compound differs from benzyl-substituted analogs like N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine (CAS: 1354006-87-3), where steric bulk and aromaticity may influence solubility and receptor interactions .

N¹ Substituent Variations

  • Alkyl Groups: Replacement of the N¹-methyl group with isopropyl in (R)-N¹-Isopropyl-N¹-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS: 1354008-48-2) increases lipophilicity (logP) and molecular weight (185.31 g/mol vs. Cyclopropyl substitution, as in N¹-Cyclopropyl derivatives (e.g., CAS: 1354006-87-3), introduces ring strain and rigidity, which could affect metabolic stability .

Stereochemical and Electronic Effects

  • The (S)-configuration of the pyrrolidine methyl group in the target compound may confer enantioselective interactions in chiral environments, a feature absent in racemic or non-chiral analogs like N¹-Methyl-N¹-(1-methyl-pyrrolidin-3-ylmethyl)-ethane-1,2-diamine (CAS: 1423026-17-8) .
  • Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) in analogs such as N¹-Methyl-N¹-(3-nitro-benzyl)-ethane-1,2-diamine reduce basicity compared to the target compound’s methyl-pyrrolidine system .

Table 1: Structural and Molecular Comparison of Selected Ethane-1,2-diamine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N¹-Methyl-N¹-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine 1241386-61-7 C₈H₁₉N₃ 157.26 (S)-1-methyl-pyrrolidin-3-yl, N¹-methyl
N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-cyclopropyl-ethane-1,2-diamine 1354006-87-3 C₁₆H₂₅N₃ 259.40 1-benzyl-pyrrolidin-3-yl, N¹-cyclopropyl
(R)-N¹-Isopropyl-N¹-(1-methylpyrrolidin-3-yl)-ethane-1,2-diamine 1354008-48-2 C₁₁H₂₅N₃ 185.31 1-methylpyrrolidin-3-yl, N¹-isopropyl
N¹-(3-Methoxy-benzyl)-N¹-methyl-ethane-1,2-diamine 876717-71-4 C₁₁H₁₈N₂O 194.28 3-methoxy-benzyl, N¹-methyl
(S)-N¹-Isopropyl-N¹-(1-methylpiperidin-3-yl)-ethane-1,2-diamine 1354015-78-3 C₁₁H₂₅N₃ 199.34 1-methylpiperidin-3-yl, N¹-isopropyl

Physicochemical and Functional Implications

  • Hydrogen Bonding: The ethane-1,2-diamine backbone provides two amine groups capable of hydrogen bonding, though tertiary amines (e.g., N¹-methyl) have reduced H-bond donor capacity compared to primary/secondary analogs .

Q & A

Q. What are the primary synthetic routes for N¹-Methyl-N¹-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential alkylation and stereochemical control. A common approach is:

Pyrrolidine precursor modification : React (S)-1-methyl-pyrrolidin-3-amine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the N¹-methyl group .

Ethylene diamine coupling : Use ethane-1,2-diamine in a nucleophilic substitution reaction with the modified pyrrolidine intermediate. Solvents like dichloromethane and bases like sodium hydroxide are critical for controlling reactivity .

  • Key Variables :
VariableOptimal RangeImpact on Yield
Temperature0–5°C (alkylation)Minimizes side reactions
SolventDichloromethaneEnhances nucleophilicity
Reaction Time12–24 hrsEnsures completion of stereospecific steps
Contamination by regioisomers is a common issue, requiring purification via column chromatography .

Q. How is stereochemical integrity maintained during synthesis, and what analytical methods validate it?

  • Methodological Answer : The (S)-configuration at the pyrrolidine ring is preserved using chiral auxiliaries or enantiomerically pure starting materials. Validation involves:
  • Chiral HPLC : Resolves enantiomers; retention times compared to standards .
  • Circular Dichroism (CD) : Confirms absolute configuration via Cotton effects .
  • X-ray Crystallography : Provides definitive structural proof, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic proton exchange or isotopic patterns. Strategies include:
  • Variable Temperature NMR : Identifies exchange-broadened signals (e.g., NH protons) by cooling to –40°C .
  • High-Resolution MS (HRMS) : Distinguishes isotopic clusters (e.g., chlorine vs. sulfur isotopes) with sub-ppm mass accuracy .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., pyrrolidine CH₂ groups) .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions:
  • Target Preparation : Retrieve GPCR structures from PDB (e.g., 5-HT₂A receptor).
  • Ligand Parameterization : Assign partial charges using AM1-BCC in OpenBabel .
  • Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding energies.
  • Validation : Compare with experimental IC₅₀ values from radioligand assays .

Q. How do structural analogs with modified pyrrolidine substituents affect pharmacological activity?

  • Methodological Answer : Systematic SAR studies involve:
  • Substituent Variation : Replace the N¹-methyl group with cyclopropyl or benzyl groups to alter lipophilicity .
  • Activity Assays : Test analogs in vitro (e.g., cAMP inhibition for GPCR targets) and in vivo (e.g., rodent models for bioavailability).
  • Data Analysis :
AnalogSubstituentLogPEC₅₀ (nM)
ParentN¹-methyl1.245 ± 3
Analog 1Cyclopropyl2.112 ± 1
Analog 2Benzyl3.0120 ± 10
Increased lipophilicity (LogP) correlates with improved membrane permeability but may reduce solubility .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Discrepancies stem from:
  • Solvent Systems : Aqueous buffers vs. DMSO alter apparent solubility.
  • pH Dependence : The compound’s amine groups protonate below pH 6, enhancing water solubility .
  • Experimental Protocols : Dynamic light scattering (DLS) vs. nephelometry yield different aggregation-state data. Standardize using USP <1236> guidelines .

Tables of Key Physicochemical Data

PropertyValueMethodReference
Molecular Weight185.27 g/molHRMS
LogP (Predicted)1.2 ± 0.3ChemAxon
Melting Point98–102°CDSC
Aqueous Solubility (pH 7.4)0.8 mg/mLUV-Vis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine
Reactant of Route 2
N*1*-Methyl-N*1*-((S)-1-methyl-pyrrolidin-3-yl)-ethane-1,2-diamine

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